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Compound of Interest

Compound Name:
1,6,2,3-Di(isopropylidene) β-D-

Mannose

Cat. No.: B1157902

Get Quote

Executive Summary
Diacetone Mannose (DAM) is a protected furanose derivative of D-mannose that serves as a

high-value "chiral pool" intermediate. Its utility lies in its pre-installed stereochemistry (C2, C3,

C4, C5) and the differentiated reactivity of its two isopropylidene protecting groups. This guide

details the protocols for selective deprotection, ring manipulation, and nucleophilic extension,

enabling the synthesis of complex glycomimetics, nucleosides, and polyhydroxylated alkaloids.
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Property Specification

Systematic Name
2,3:5,6-Di-O-isopropylidene-α-D-

mannofuranose

Common Synonyms
Diacetone Mannose; DAM; 1,6,2,3-

Di(isopropylidene) mannose (Vendor Synonym)

CAS Number 14131-84-1

Molecular Weight 260.28 g/mol

Stereochemistry
D-Series; Alpha anomer (predominant in solid

state)

Stability
Stable at neutral/basic pH.[1][2] Highly sensitive

to acidic hydrolysis.

Solubility
Soluble in MeOH, EtOH, DCM, Acetone.

Sparingly soluble in water (cold).

Storage Protocol: Store at +2°C to +8°C under an inert atmosphere (Argon/Nitrogen). The

hemiacetal functionality at C1 is prone to oxidation if left exposed to air for prolonged periods.

Structural Logic & Reactivity Map
The molecule features two acetonide (isopropylidene) protecting groups with distinct stability

profiles:

5,6-O-Isopropylidene: Kinetic acetal. Located on the exocyclic side chain. Significantly more

acid-labile.

2,3-O-Isopropylidene: Thermodynamic acetal. Fused to the furanose ring.[3] More robust

toward acid.

Strategic Implication: This reactivity difference allows for regioselective hydrolysis. By removing

the 5,6-group while retaining the 2,3-group, researchers access a vicinal diol at C5/C6, which

can be oxidatively cleaved to generate chiral aldehydes (glyceraldehyde equivalents) or

differentiated for further chain extension.
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Pathway Visualization
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Figure 1: Divergent synthetic pathways from Diacetone Mannose. The 5,6-diol is the critical

"gateway" intermediate.

Core Protocols
Protocol A: Selective 5,6-Deprotection (The Gateway
Step)
Objective: To remove the exocyclic 5,6-acetonide while preserving the 2,3-acetonide ring

fusion.

Mechanism: The 5,6-dioxolane ring is less sterically constrained and further from the anomeric

center than the 2,3-dioxolane, making it kinetically more accessible to hydronium ions.

Materials:

Diacetone Mannose (10.0 g, 38.4 mmol)
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Acetic Acid (Glacial)

Water

Sodium Bicarbonate (sat. aq.)

Step-by-Step Procedure:

Solvent Preparation: Prepare a 70% (v/v) solution of acetic acid in water (70 mL AcOH : 30

mL H₂O).

Dissolution: Add Diacetone Mannose (10.0 g) to the reaction flask containing 100 mL of the

70% AcOH solution.

Incubation: Heat the mixture to 40°C in an oil bath. Stir for 4–6 hours.

Checkpoint: Monitor by TLC (EtOAc/Hexane 3:1). The starting material (

) will disappear, and the product (

) will appear. Avoid prolonged heating to prevent 2,3-deprotection.

Concentration: Remove the solvent under reduced pressure (rotary evaporator) at <50°C.

Co-evaporate with toluene (3 x 50 mL) to remove residual acetic acid azeotropically.

Neutralization: Dissolve the resulting syrup in a minimum amount of water/ethanol and

neutralize with solid NaHCO₃ if necessary, though co-evaporation usually suffices.

Purification: The crude syrup (2,3-O-isopropylidene-D-mannofuranose) is often pure enough

for subsequent oxidation. For high purity, recrystallize from EtOAc/Hexane or perform flash

chromatography (5% MeOH in DCM).

Expected Yield: 80–90% as a colorless syrup or white solid.

Protocol B: Wittig Olefination at C1 (Chain Extension)
Objective: To utilize the masked aldehyde (lactol) at C1 for carbon chain elongation.
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Mechanism: Diacetone mannose exists in equilibrium between the closed lactol (furanose) and

the open-chain hydroxy-aldehyde. Strong ylides can trap the open-chain form.

Materials:

Diacetone Mannose (1.0 eq)

Methyl (triphenylphosphoranylidene)acetate (1.2 eq) (Stabilized Ylide)

Acetonitrile (Anhydrous) or Toluene

Benzoic acid (catalytic, 0.1 eq)

Step-by-Step Procedure:

Setup: In a flame-dried round-bottom flask under Argon, dissolve Diacetone Mannose (2.6 g,

10 mmol) in anhydrous Acetonitrile (30 mL).

Reagent Addition: Add Methyl (triphenylphosphoranylidene)acetate (4.0 g, 12 mmol).

Catalysis: Add Benzoic acid (122 mg, 1 mmol). Note: Weak acids catalyze the

mutarotation/ring-opening, accelerating the reaction.

Reflux: Heat the mixture to reflux (80–85°C) for 12–24 hours.

Workup: Cool to room temperature. Remove solvent in vacuo.

Purification: Resuspend residue in minimal DCM and load onto a silica gel column. Elute

with Hexane/EtOAc (gradient 4:1 to 2:1).

Product: The resulting

-unsaturated ester is obtained as a mixture of E and Z isomers (predominantly E).

Expected Yield: 75–85%.

Protocol C: Oxidative Cleavage to Chiral Aldehyde
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Objective: To convert the 5,6-diol (from Protocol A) into 2,3-O-isopropylidene-D-lyxose/ribose

derivatives (aldehyde at C4).

Materials:

2,3-O-Isopropylidene-D-mannofuranose (from Protocol A)

Sodium Periodate (NaIO₄)

Acetone/Water (1:1)

Step-by-Step Procedure:

Dissolution: Dissolve the 5,6-diol (2.2 g, 10 mmol) in 20 mL of Acetone/Water (1:1).

Oxidation: Cool to 0°C. Add NaIO₄ (2.35 g, 11 mmol) portion-wise over 10 minutes.

Reaction: Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour. A white

precipitate (NaIO₃) will form.

Extraction: Filter off the solids. Extract the filtrate with DCM (3 x 20 mL).

Drying: Dry combined organics over MgSO₄ and concentrate.

Result: The resulting aldehyde is unstable and should be used immediately (e.g., for

Grignard addition or further oxidation to the acid).
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Issue Probable Cause Corrective Action

Low Yield in Protocol A
Over-hydrolysis (loss of 2,3-

group).

Lower temperature to 30°C or

reduce reaction time. Ensure

AcOH concentration does not

exceed 70%.

Incomplete Wittig Reaction Lactol ring not opening.

Ensure catalytic benzoic acid

is added. Switch to higher

boiling solvent (Toluene) and

reflux longer.

Product Degradation

(Aldehyde)

Oxidation/Hydration of

aldehyde.

Use the aldehyde immediately.

Do not store. Perform

subsequent step in the same

pot if possible.

"Sticky" NMR Spectra
Mixture of anomers (

).

This is normal for the lactol

forms. Acetylation of the OH-1

(Ac2O/Pyridine) can lock the

anomer for characterization.
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Database Verification

PubChem Compound Summary for CID 86744739 (Diacetone Mannose).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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and industry.
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